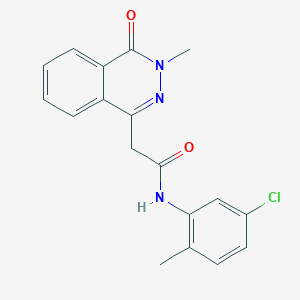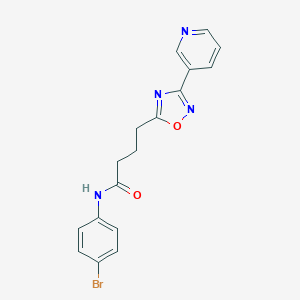![molecular formula C16H16N4O3S3 B277493 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and infectious diseases. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and infectious diseases. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress. In addition, this compound has been shown to have low toxicity and good bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity and good bioavailability, which makes it a potential drug candidate for the treatment of various diseases. However, its synthesis method is complex and involves several steps, which can make it difficult to obtain large quantities of the compound. In addition, its mechanism of action is not fully understood, which can make it challenging to study its effects on biological systems.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. One area of research is the development of more efficient and cost-effective synthesis methods that can produce larger quantities of the compound. Another area of research is the study of its effects on various biological systems, including the immune system and the nervous system. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves several steps. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-thiol to form N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields. This compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a potential drug candidate for the treatment of Alzheimer's disease.
Eigenschaften
Produktname |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C16H16N4O3S3 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O3S3/c1-9-19-20-16(26-9)25-8-14(21)18-15-17-11(7-24-15)10-4-5-12(22-2)13(6-10)23-3/h4-7H,8H2,1-3H3,(H,17,18,21) |
InChI-Schlüssel |
SAFKRBWWJCHFPX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)


![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)

![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)
